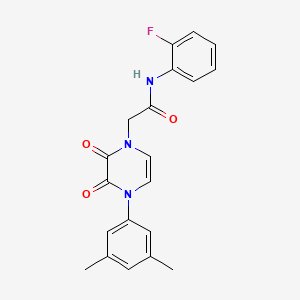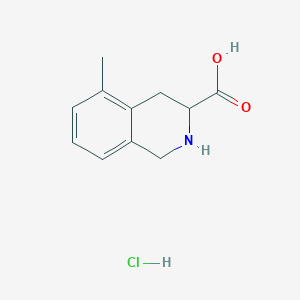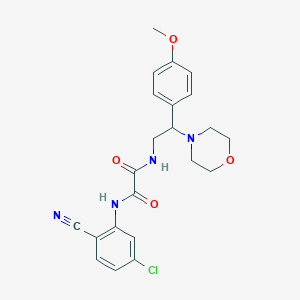![molecular formula C18H17N7O B2363480 7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-09-9](/img/structure/B2363480.png)
7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H10N6. It has a molecular weight of 262.27 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic nuclei, which have high chemotherapeutic values and act as a remedy for the development of novel drugs . Specific synthesis routes for imidazole and their derived products have been summarized in various studies .Molecular Structure Analysis
The molecular structure of “7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” includes a triazolo[1,5-a]pyrimidine core, which is a common structure in many pharmaceutical compounds .科学的研究の応用
Anticancer Potential
Imidazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound, with its unique structure, may hold promise as an anticancer agent. Researchers have synthesized derivatives of 1,3-diazole (imidazole) that exhibit antitumor properties . Further investigations into its mechanism of action and potential clinical applications are warranted.
EGFR Inhibition
The compound’s structure resembles that of certain tyrosine kinase inhibitors. Computational studies have revealed its robust inhibitory effect against the wild-type epidermal growth factor receptor (EGFR). While it is less potent against mutant forms of EGFR, this finding underscores its potential as an effective EGFR inhibitor with substantial anticancer efficacy .
Drug Synthesis and Development
Imidazole serves as a core scaffold for various natural products, including histidine, purine, and histamine. Consequently, this compound can be modified to create novel drugs. Researchers have already developed commercially available drugs containing the 1,3-diazole ring, such as antihistaminic agents, antiulcer drugs, and antiprotozoals .
Other Biological Activities
Imidazole derivatives exhibit a wide range of activities, including antibacterial, antimycobacterial, antidiabetic, antioxidant, and antifungal effects. These properties make them valuable tools for drug discovery and development .
将来の方向性
The future directions of “7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” research could involve further hit-to-lead optimization studies . These could include the development of new drugs that overcome antimicrobial resistance problems , and the exploration of the broad range of chemical and biological properties of imidazole .
作用機序
Target of Action
The primary targets of the compound “7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” are currently unknown. This compound contains an imidazole ring, which is known to be a core structure in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions . The presence of the imidazole ring in this compound suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the wide range of biological activities exhibited by imidazole derivatives, it is likely that this compound could affect multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms . This suggests that the compound could have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
特性
IUPAC Name |
4-[7-(4-imidazol-1-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-3-15(24-8-7-19-13-24)4-2-14(1)16-5-6-20-17-21-18(22-25(16)17)23-9-11-26-12-10-23/h1-8,13H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARULVGPXMTXBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)N5C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B2363399.png)
![N-(4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2363400.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide](/img/structure/B2363402.png)
![1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane](/img/structure/B2363403.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)


![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2363413.png)
![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)

![6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2363420.png)